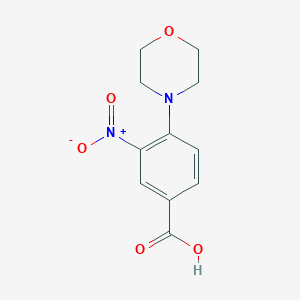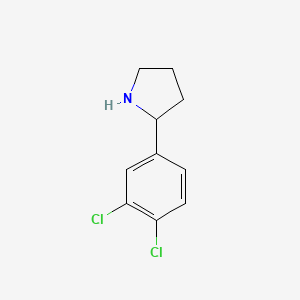
2-(3,4-Dichlorophényl)pyrrolidine
Vue d'ensemble
Description
“2-(3,4-Dichlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 298690-82-1 . It has a molecular weight of 216.11 and its molecular formula is C10H11Cl2N .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 .Physical and Chemical Properties Analysis
“2-(3,4-Dichlorophenyl)pyrrolidine” is a solid compound . Its SMILES string representation is Clc1ccc(cc1Cl)C2CCCN2 .Applications De Recherche Scientifique
Pharmacologie : Agents antimicrobiens
2-(3,4-Dichlorophényl)pyrrolidine a été explorée pour son potentiel en tant qu'agent antimicrobien. La structure pyrrolidine est connue pour contribuer de manière significative à l'activité antibactérienne des composés. Des études ont montré que l'introduction de certains substituants sur le cycle pyrrolidine peut améliorer cette activité .
Neurosciences : Modulation des systèmes de neurotransmetteurs
Ce composé a été étudié pour sa capacité à interagir avec les systèmes de neurotransmetteurs dans le cerveau, ce qui pourrait être bénéfique pour le traitement des troubles neurologiques. Le groupe dichlorophényle peut influencer l'affinité de liaison à divers récepteurs de neurotransmetteurs .
Recherche sur le cancer : Propriétés antiprolifératives
La structure de base pyrrolidine, y compris les dérivés comme le this compound, a été étudiée pour ses effets antiprolifératifs contre diverses lignées de cellules cancéreuses. Cette recherche est cruciale pour le développement de nouveaux agents chimiothérapeutiques .
Conception de médicaments : Amélioration des propriétés médicamenteuses
Dans la découverte de médicaments, le cycle pyrrolidine est apprécié pour sa capacité à améliorer les propriétés médicamenteuses des molécules, telles que la solubilité et la stabilité métabolique. Cela fait du this compound un intermédiaire précieux dans la conception de nouveaux médicaments .
Synthèse chimique : Bloc de construction pour les molécules complexes
En raison de sa polyvalence structurelle, le this compound sert de bloc de construction pour la synthèse de molécules plus complexes. Sa présence dans un composé peut introduire la chiralité et influencer la forme tridimensionnelle globale de la molécule .
Science des matériaux : Matériaux électroniques organiques
Le système cyclique pyrrolidine est exploré dans le domaine de l'électronique organique. Les composés contenant ce cycle peuvent être utilisés dans le développement de semi-conducteurs organiques, qui sont essentiels à la création de dispositifs électroniques flexibles .
Inhibition enzymatique : Cibles enzymatiques thérapeutiques
Les dérivés pyrrolidine, y compris le this compound, sont connus pour présenter des activités inhibitrices enzymatiques. Ceci est particulièrement pertinent dans le développement de médicaments ciblant les enzymes impliquées dans les voies pathologiques .
Biologie chimique : Développement de sondes
Ce composé peut également être utilisé en biologie chimique comme sonde pour étudier les systèmes biologiques. En le marquant avec des groupes fluorescents ou d'autres marqueurs, les chercheurs peuvent suivre son interaction avec les protéines et autres biomolécules .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 2-(3,4-dichlorophenyl)pyrrolidine, are known to interact with various biological targets . The specific target can vary depending on the compound’s structure and the presence of additional functional groups .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This interaction can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that 2-(3,4-Dichlorophenyl)pyrrolidine may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like 2-(3,4-dichlorophenyl)pyrrolidine is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s worth noting that pyrrolidine derivatives have been reported to exhibit a wide range of biological activities , suggesting that 2-(3,4-Dichlorophenyl)pyrrolidine may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors , which could potentially be affected by environmental conditions.
Analyse Biochimique
Biochemical Properties
2-(3,4-Dichlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 2-(3,4-Dichlorophenyl)pyrrolidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dichlorophenyl)pyrrolidine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific protein sites, altering their conformation and activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism. These molecular interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dichlorophenyl)pyrrolidine can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to changes in its biochemical properties and cellular effects. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and cellular metabolism. Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dichlorophenyl)pyrrolidine can vary with different dosages in animal models. This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, low doses of the compound may have minimal effects on cellular function, while higher doses may result in significant changes in gene expression and cellular metabolism. Additionally, high doses of the compound may lead to toxic or adverse effects, such as cell death or tissue damage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
2-(3,4-Dichlorophenyl)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, potentially altering cellular metabolism. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(3,4-Dichlorophenyl)pyrrolidine within cells and tissues are critical for understanding its biochemical properties and potential therapeutic applications. The compound may interact with transporters or binding proteins, influencing its localization and accumulation within cells and tissues. For instance, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Understanding these transport and distribution mechanisms is essential for designing experiments and interpreting results in biochemical research .
Subcellular Localization
The subcellular localization of 2-(3,4-Dichlorophenyl)pyrrolidine can influence its activity and function. This includes any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTITXVXGJJQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392553 | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-82-1 | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


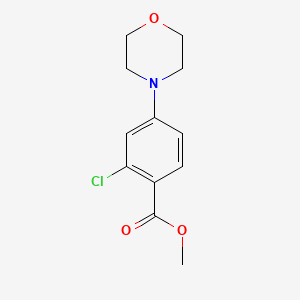
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)
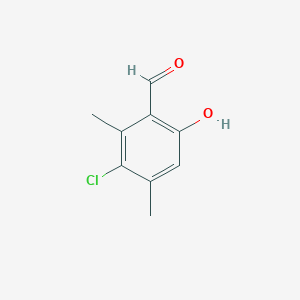
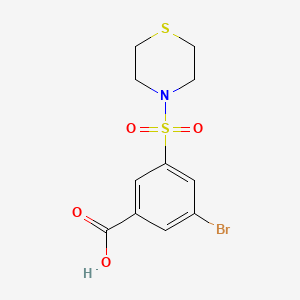
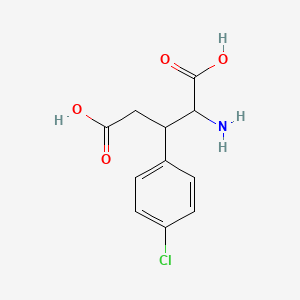
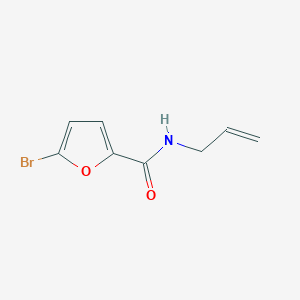
![2-[N-(2-methyl-3-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1364332.png)
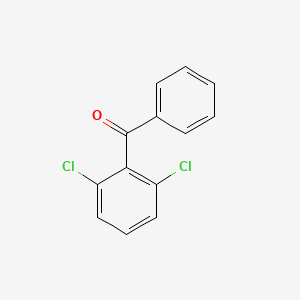
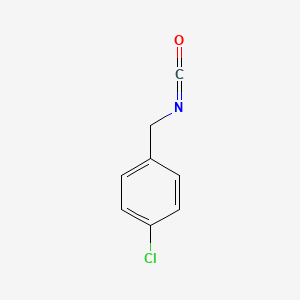
![methyl 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1364355.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)

